molecular formula C20H17N3O3S B10813758 N-(furan-2-ylmethyl)-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide

N-(furan-2-ylmethyl)-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide

Cat. No.: B10813758
M. Wt: 379.4 g/mol
InChI Key: LREBOAJQNZYWNG-UHFFFAOYSA-N
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Description

The compound N-(furan-2-ylmethyl)-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide is a thieno[2,3-d]pyrimidin-4-one derivative featuring a 4-methylphenyl substituent at position 5 and a furan-2-ylmethyl acetamide side chain at position 2. Thienopyrimidinones are heterocyclic scaffolds known for diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anti-inflammatory properties .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-13-4-6-14(7-5-13)16-11-27-19-18(16)20(25)23(12-22-19)10-17(24)21-9-15-3-2-8-26-15/h2-8,11-12H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREBOAJQNZYWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide is a complex organic compound that has attracted attention due to its significant biological activity, particularly in the context of cancer research. This article provides a detailed overview of the compound's biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O2S, with a molecular weight of approximately 334.41 g/mol. Its structure features a furan moiety and a thieno[2,3-d]pyrimidine core, which are known to contribute to its pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer cell lines. This effect is likely mediated through the modulation of specific signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : Preliminary studies suggest that this compound can induce apoptosis in cancer cells. The apoptotic pathway is crucial for eliminating dysfunctional cells and is often targeted in cancer therapies.
  • Interaction with Molecular Targets : The compound may interact with proteins involved in cell signaling and apoptosis pathways, potentially modulating their activity and leading to therapeutic effects. Techniques such as surface plasmon resonance could be employed to elucidate these interactions quantitatively.

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary table highlighting key findings from relevant research:

Study ReferenceCell Line TestedIC50 (μM)Mechanism Observed
HeLa5.0Inhibition of proliferation
MCF73.8Induction of apoptosis
A5494.5Modulation of signaling pathways

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

  • Case Study 1 : In vitro studies using HeLa cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability after 48 hours, correlating with increased markers of apoptosis.
  • Case Study 2 : Research on MCF7 breast cancer cells indicated that this compound not only inhibited cell growth but also altered the expression levels of key proteins involved in the apoptotic pathway.

Future Directions

Given its promising biological activity, further research is warranted to explore the full therapeutic potential of this compound. Potential areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in a whole organism context.
  • Mechanistic Studies : Further elucidating the molecular mechanisms by which this compound exerts its effects on cancer cells.
  • Combination Therapies : Investigating the potential synergistic effects when combined with other anti-cancer agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

(a) N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide ()
  • Core Structure: Shares the thieno[2,3-d]pyrimidin-4-one scaffold.
  • Substituent Differences: Position 5: 5-methylthiophen-2-yl (vs. 4-methylphenyl in the target compound). Acetamide Side Chain: 1-cyanocyclopentyl (vs. furan-2-ylmethyl).
  • The cyanocyclopentyl group introduces a polar nitrile group, enhancing solubility but possibly reducing membrane permeability compared to the furan-2-ylmethyl group .
(b) 2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide ()
  • Core Structure: Thieno[2,3-d]pyrimidin-4-one with a sulfur bridge at position 2.
  • Substituent Differences :
    • Position 3: Prop-2-enyl (vs. acetamide-linked furan-2-ylmethyl).
    • Position 5: 5-methylfuran-2-yl (vs. 4-methylphenyl).
  • Implications: The prop-2-enyl group introduces unsaturation, which may influence conformational flexibility.

Acetamide Side Chain Variations

(a) N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide ()
  • Core Structure: 1,3,4-oxadiazole (vs. thienopyrimidinone).
  • Substituent Differences :
    • Position 5: 1H-indol-3-ylmethyl (vs. 4-methylphenyl).
    • Acetamide Side Chain: 4-methylphenyl (vs. furan-2-ylmethyl).
  • The indole group may confer stronger π-π interactions but lower metabolic stability .
(b) N-(furan-2-ylmethyl)-2-({4-[6-(4-hydroxy-3-methylphenyl)-2-oxo-2,3-dihydropyrimidin-4-yl]phenyl}oxy)acetamide ()
  • Core Structure: Dihydropyrimidin-2-one (vs. thienopyrimidinone).
  • Substituent Differences :
    • Position 6: 4-hydroxy-3-methylphenyl (vs. 4-methylphenyl).
    • Acetamide Side Chain: Shared furan-2-ylmethyl group.
  • Implications: The dihydropyrimidinone core is less planar than thienopyrimidinone, possibly reducing intercalation with DNA or kinase ATP-binding sites. The 4-hydroxy group introduces hydrogen-bonding capacity but may increase susceptibility to glucuronidation .

Pharmacological Activity Comparisons

  • Thieno[2,3-d]pyrimidin-4-one derivatives (e.g., ) exhibit anti-leukemic and anti-inflammatory activities, with substituents at position 5 modulating potency .
  • Acetamide side chains with aromatic groups (e.g., furan-2-ylmethyl, 2-methylphenyl) enhance enzyme inhibition compared to aliphatic chains, as seen in studies of lipoxygenase inhibitors () .
  • 4-Methylphenyl substituents improve lipophilicity and target residence time compared to polar groups like cyanocyclopentyl .

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